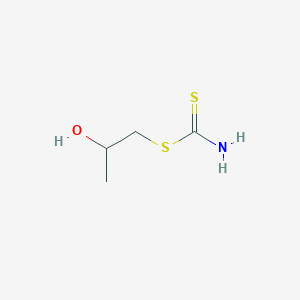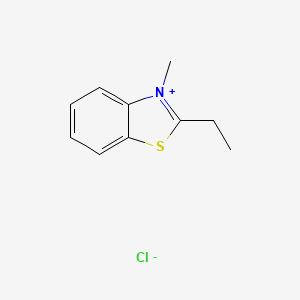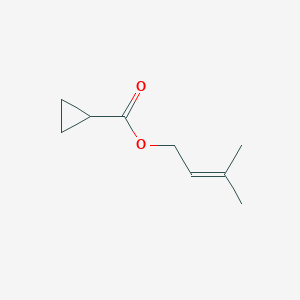
2-Hydroxypropyl carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypropyl carbamodithioate is an organic compound with the molecular formula C4H9NOS2 It is known for its unique chemical structure, which includes a carbamodithioate group attached to a hydroxypropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydroxypropyl carbamodithioate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS2), and epoxides in ethanol at room temperature . This method is catalyst-free and highly regioselective, making it an efficient approach for producing 2-hydroxyalkyl dithiocarbamates.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the reaction of amines with carbon disulfide and epoxides. The process is typically carried out under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxypropyl carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioate group to thiol or other reduced forms.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted hydroxypropyl derivatives.
Applications De Recherche Scientifique
2-Hydroxypropyl carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of 2-Hydroxypropyl carbamodithioate involves its interaction with molecular targets through its carbamodithioate group. This group can form strong bonds with metal ions, proteins, and other biomolecules, leading to various biological effects. The compound’s ability to chelate metal ions and inhibit enzyme activity is central to its biological activity .
Comparaison Avec Des Composés Similaires
- 2-Hydroxyethyl carbamodithioate
- 2-Hydroxypropyl dithiocarbamate
- 2-Hydroxypropyl thiocarbamate
Comparison: 2-Hydroxypropyl carbamodithioate is unique due to its specific combination of a hydroxypropyl group and a carbamodithioate moiety. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 2-Hydroxyethyl carbamodithioate lacks the additional carbon in the hydroxyalkyl chain, which can influence its reactivity and applications .
Propriétés
Numéro CAS |
586409-56-5 |
|---|---|
Formule moléculaire |
C4H9NOS2 |
Poids moléculaire |
151.3 g/mol |
Nom IUPAC |
2-hydroxypropyl carbamodithioate |
InChI |
InChI=1S/C4H9NOS2/c1-3(6)2-8-4(5)7/h3,6H,2H2,1H3,(H2,5,7) |
Clé InChI |
CHXNCPNLDNAWKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CSC(=S)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Tributylgermyl)methyl]benzaldehyde](/img/structure/B12568861.png)
![2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide](/img/structure/B12568865.png)

![3-[3-(3-Methoxyphenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12568887.png)
![Pyrrolo[3,4-b]indole, 2,4-dihydro-2-(phenylmethyl)-4-(phenylsulfonyl)-](/img/structure/B12568895.png)

![N-[4-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12568899.png)




![3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid](/img/structure/B12568922.png)

![Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate](/img/structure/B12568934.png)
